2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-(4-cyclopropyltriazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-3-4-11-5-7(9-10-11)6-1-2-6/h5-6H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUMZGPBCAJZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN(N=N2)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
step-by-step synthesis pathway for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
An In-depth Technical Guide to the Synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Introduction
The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its exceptional stability, capacity for hydrogen bonding, and its role as a bioisostere for amide bonds.[1] Its synthesis was revolutionized by the advent of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry".[2][3] This guide provides a detailed, step-by-step pathway for the synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, a molecule incorporating this privileged heterocycle along with a cyclopropyl moiety and a primary amine, features often explored in the development of novel therapeutic agents.
This document is designed for researchers, chemists, and drug development professionals, offering not just a protocol, but a scientific rationale for the chosen synthetic strategy and experimental procedures. The pathway is designed as a convergent synthesis, maximizing efficiency by preparing key fragments separately before their final assembly.
Overall Synthetic Strategy
The synthesis is logically divided into three main stages:
-
Preparation of Key Intermediates: The synthesis of the two requisite building blocks, ethynylcyclopropane and a protected 2-azidoethan-1-amine.
-
Core Triazole Formation: The regioselective construction of the 1,4-disubstituted 1,2,3-triazole ring via the CuAAC reaction.
-
Final Deprotection: The removal of the amine protecting group to yield the target compound.
This approach is outlined in the following retrosynthetic analysis and the corresponding forward synthetic pathway.
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of the target amine.
Part 1: Synthesis of Key Precursors
The success of a convergent synthesis hinges on the efficient preparation of its constituent fragments. This section details the synthesis of the two key building blocks: ethynylcyclopropane and tert-butyl (2-azidoethyl)carbamate.
Synthesis of Ethynylcyclopropane (Cyclopropylacetylene)
Ethynylcyclopropane is a crucial building block for introducing the cyclopropyl moiety.[4] While several synthetic routes exist, a practical and scalable one-pot synthesis starts from 5-chloro-1-pentyne, proceeding through metallation followed by intramolecular cyclization.[4]
Reaction Scheme: 5-Chloro-1-pentyne → Ethynylcyclopropane
Experimental Protocol:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous cyclohexane (e.g., 200 mL). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Carefully add n-butyllithium (2.5 M in hexanes, 2.2 equivalents) to the stirred cyclohexane.
-
Substrate Addition: Add 5-chloro-1-pentyne (1.0 equivalent) dropwise via the dropping funnel over 1 hour, maintaining the temperature below 5 °C. The formation of a precipitate may be observed.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer containing the product is separated. The aqueous layer is extracted twice with diethyl ether.
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: The product is highly volatile (boiling point: 51-53 °C).[4] Careful fractional distillation is required to isolate the pure ethynylcyclopropane.
Causality and Insights:
-
Choice of Base: n-Butyllithium is a strong base required to deprotonate the terminal alkyne, forming a lithium acetylide. A second equivalent then facilitates the intramolecular cyclization via nucleophilic substitution of the chloride.
-
Solvent: Cyclohexane is a non-polar solvent suitable for organolithium reactions.[4]
-
Temperature Control: Low temperatures are critical during the addition of n-butyllithium and the substrate to control the exothermic reaction and prevent side reactions.
| Parameter | Value | Reference |
| Starting Material | 5-chloro-1-pentyne | [4] |
| Key Reagent | n-Butyllithium | [4] |
| Solvent | Cyclohexane | [4] |
| Temperature | 0 °C to Room Temp. | [4] |
| Typical Yield | ~60-70% | [4] |
Synthesis of tert-butyl (2-azidoethyl)carbamate
This intermediate provides the ethylamine backbone and the azide functionality necessary for the click reaction. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the amine; it is stable under the basic and nucleophilic conditions of the subsequent steps and can be readily removed under acidic conditions.[5] The synthesis starts from commercially available 2-bromoethylamine hydrobromide.
Reaction Scheme: 2-Bromoethylamine → tert-butyl (2-bromoethyl)carbamate → tert-butyl (2-azidoethyl)carbamate
Experimental Protocol:
Step 1: Boc Protection
-
Setup: Dissolve 2-bromoethylamine hydrobromide (1.0 equivalent) in a 1:1 mixture of dioxane and water. Cool the solution to 0 °C.
-
Base Addition: Add sodium hydroxide (NaOH, 2.2 equivalents) to neutralize the hydrobromide salt and create basic conditions for the protection reaction.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise while stirring vigorously.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Remove the solvent under reduced pressure to yield tert-butyl (2-bromoethyl)carbamate, which is often used in the next step without further purification.
Step 2: Azide Substitution
-
Setup: Dissolve the crude tert-butyl (2-bromoethyl)carbamate from the previous step in dimethylformamide (DMF).
-
Azide Addition: Add sodium azide (NaN₃, 1.5 equivalents).
-
Reaction: Heat the mixture to 60-70 °C and stir for 16-24 hours. Monitor the reaction by TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure tert-butyl (2-azidoethyl)carbamate.
Causality and Insights:
-
Protection Strategy: The amine is protected as a carbamate to prevent it from acting as a nucleophile in the subsequent azide substitution step. The Boc group is chosen for its robustness and orthogonal deprotection conditions.[6]
-
Azide Source: Sodium azide is an inexpensive and effective source of the azide nucleophile.[7]
-
Safety: Sodium azide is highly toxic. Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction.[8][9] All reactions involving azides should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Part 2: Core "Click" Chemistry Cycloaddition
With both key fragments in hand, the central 1,2,3-triazole ring is constructed using the highly reliable and regioselective CuAAC reaction.[1][3]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction joins ethynylcyclopropane and tert-butyl (2-azidoethyl)carbamate to form the protected precursor of the final product. The reaction is typically catalyzed by a Cu(II) source, which is reduced in situ to the active Cu(I) species by sodium ascorbate.[10]
Caption: Experimental workflow for the CuAAC reaction.
Experimental Protocol:
-
Setup: In a round-bottom flask, dissolve tert-butyl (2-azidoethyl)carbamate (1.0 equivalent) and ethynylcyclopropane (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Preparation: In a separate vial, prepare a fresh 1 M aqueous solution of sodium ascorbate. In another vial, prepare a 0.5 M aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O).
-
Catalyst Addition: To the stirring solution of reactants, add the sodium ascorbate solution (0.1 equivalents), followed by the copper(II) sulfate solution (0.05 equivalents). A color change is typically observed.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with saturated aqueous ammonium chloride (to remove copper salts), then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, tert-butyl (2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate, is purified by flash column chromatography on silica gel.
| Parameter | Value | Rationale & Reference |
| Azide:Alkyne Ratio | 1 : 1.2 | A slight excess of the more volatile alkyne ensures complete consumption of the azide. |
| Solvent System | t-Butanol / Water | A common solvent system that solubilizes both organic and inorganic reagents.[1] |
| Copper Source | CuSO₄·5H₂O (5 mol%) | Inexpensive, stable Cu(II) precatalyst.[11] |
| Reducing Agent | Sodium Ascorbate (10 mol%) | Reduces Cu(II) to the active Cu(I) catalytic species in situ.[11] |
| Temperature | Room Temperature | The reaction is highly efficient and typically does not require heating.[10] |
Part 3: Final Deprotection and Product Isolation
The final step is the removal of the Boc protecting group to unmask the primary amine and yield the target compound.
Acid-Mediated Deprotection of the Boc Group
The Boc group is labile under acidic conditions, fragmenting into carbon dioxide and tert-butanol (or isobutene).[5][6] Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective reagent system for this transformation.
Reaction Scheme: tert-butyl (2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethyl)carbamate → 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Experimental Protocol:
-
Setup: Dissolve the purified Boc-protected triazole (1.0 equivalent) in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equivalents, often used in a 25-50% v/v solution with DCM) dropwise to the stirred solution.
-
Reaction: After addition, remove the ice bath and stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.
-
Isolation: The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in a minimal amount of water, basify with a base like 1 M NaOH to pH > 10, and extract with an organic solvent (e.g., DCM or ethyl acetate). Dry the organic layer and concentrate to yield the final product, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine. Alternatively, the product can be isolated as a more stable salt, such as the dihydrochloride, by treating a solution of the free amine in ether or methanol with ethereal HCl.[12]
Causality and Insights:
-
Reagent Choice: TFA is a strong acid that efficiently cleaves the Boc group. The byproducts (CO₂, isobutene) are volatile and easily removed.[5]
-
Salt Formation: The final product is a primary amine, which is basic. It will be protonated by the acid used for deprotection, resulting in the corresponding salt (e.g., trifluoroacetate or hydrochloride). The free base can be generated by a subsequent basic workup if required.
Conclusion
This guide outlines a robust and logical synthetic pathway for the preparation of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine. By leveraging a convergent strategy centered around the powerful copper-catalyzed azide-alkyne cycloaddition, this method provides an efficient route to a valuable chemical scaffold. The detailed protocols and scientific rationale provided herein are intended to empower researchers to successfully synthesize this and related molecules, facilitating further exploration in medicinal chemistry and drug discovery.
References
- Google Patents. EP0922686B1 - Process for the preparation of ethynylcyclopropane.
- Google Patents. EP2260014B1 - Process for the synthesis of ethynylcyclopropane.
-
MDPI. Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. (2021). Available at: [Link]
-
MDPI. An Overview of Synthetic Approaches towards 1,2,3-Triazoles. (2024). Available at: [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. (2026). Available at: [Link]
-
ACS Publications. Progress in the Synthesis and Transformations of Alkylidenecyclopropanes and Alkylidenecyclobutanes | Chemical Reviews. (2014). Available at: [Link]
-
Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (2024). Available at: [Link]
-
MDPI. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents. (2023). Available at: [Link]
-
ACS Publications. Copper and Silver Complexes of Tris(triazole)amine and Tris(benzimidazole)amine Ligands: Evidence that Catalysis of an Azide–Alkyne Cycloaddition (“Click”) Reaction by a Silver Tris(triazole)amine Complex Arises from Copper Impurities | Inorganic Chemistry. (2014). Available at: [Link]
-
National Center for Biotechnology Information. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Available at: [Link]
-
LookChem. Cas 87156-40-9,2-azidoethanamine. Available at: [Link]
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Digital CSIC. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii). (2014). Available at: [Link]
-
National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024). Available at: [Link]
-
SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Available at: [Link]
-
Wikipedia. Cyclopropylacetylene. Available at: [Link]
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National Center for Biotechnology Information. A practical flow synthesis of 1,2,3-triazoles. (2022). Available at: [Link]
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YouTube. CuAAC click triazole synthesis - laboratory experiment. (2022). Available at: [Link]
-
Chemsrc. 2-azidoethanamine | CAS#:87156-40-9. (2025). Available at: [Link]
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PubChemLite. 2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride. Available at: [Link]
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Royal Society of Chemistry. Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. (2017). Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. Available at: [Link]
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1H and 13C NMR spectral data for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Abstract
This technical guide provides a detailed analysis and expert interpretation of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine. As a molecule incorporating a cyclopropyl moiety, a 1,4-disubstituted triazole ring, and a primary amine, its structural elucidation presents a unique spectroscopic challenge. This document serves as a key reference for researchers in medicinal chemistry and drug development, offering a foundational understanding of the compound's structural fingerprint. We will dissect the molecular architecture to predict chemical shifts, multiplicities, and coupling constants, grounding these predictions in established NMR principles and data from analogous structures. Furthermore, this guide outlines a robust, self-validating experimental protocol for acquiring high-fidelity NMR data, ensuring reproducibility and accuracy in laboratory settings.
Introduction: The Structural Significance of a Triazole-Amine Conjugate
The compound 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine represents a confluence of three structurally significant pharmacophores. The 1,2,3-triazole ring, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a bioisostere for amide bonds, prized for its metabolic stability, hydrogen bonding capability, and rigid planar structure.[1][2] The primary amine provides a crucial handle for further functionalization and salt formation, significantly influencing solubility and bioavailability. Finally, the cyclopropyl group introduces conformational rigidity and a unique three-dimensional topology, which can enhance binding affinity to biological targets.
Given this structural complexity, NMR spectroscopy stands as the definitive analytical technique for its unambiguous characterization.[3] The precise chemical environment of each nucleus generates a unique resonance signal, providing a detailed map of the molecule's connectivity and stereochemistry. This guide will interpret this map, providing the rationale behind each spectral assignment.
Molecular Structure and Spectroscopic Environments
To systematically analyze the NMR spectra, the molecule is deconstructed into its constituent fragments, and each unique proton and carbon position is assigned a label. This labeling convention will be used throughout the guide.
Figure 1: Labeled molecular structure for NMR assignment.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative abundance (integration).
Chemical Shift (δ) and Integration
-
Triazole Proton (H5): The lone proton on the 1,2,3-triazole ring (H5) is expected to be the most deshielded, appearing significantly downfield. This is due to the aromatic character of the ring and the electron-withdrawing nature of the adjacent nitrogen atoms. Its signal is anticipated in the range of δ 7.5 - 8.5 ppm as a singlet, integrating to 1H.[4][5]
-
Ethylamine Protons (-CH₂-CH₂-): The two methylene groups of the ethylamine chain will appear as distinct signals. The methylene group attached to the triazole nitrogen (Hα) is deshielded and expected around δ 4.4 - 4.8 ppm . The methylene group adjacent to the amine (Hβ) will be slightly more shielded, appearing around δ 3.0 - 3.5 ppm .[6][7] Both signals will integrate to 2H.
-
Amine Protons (-NH₂): The protons of the primary amine are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature, but typically falls within δ 1.5 - 3.5 ppm . This signal integrates to 2H.
-
Cyclopropyl Protons (Hγ, Hδ, Hδ'): Protons on a cyclopropyl ring characteristically appear in the upfield region of the spectrum due to shielding effects from the ring's unique electronic structure.[8] The methine proton (Hγ) attached to the triazole ring will be the most downfield of this group, likely around δ 1.8 - 2.2 ppm (1H). The four methylene protons (Hδ, Hδ') will be further upfield, appearing as complex, overlapping multiplets in the δ 0.6 - 1.2 ppm range (4H).[9][10]
Multiplicity and Coupling Constants (J)
-
Ethylamine Chain: The adjacent methylene groups (Hα and Hβ) will exhibit spin-spin coupling. Both Hα and Hβ are expected to appear as triplets, with a typical vicinal coupling constant of ³J ≈ 6-7 Hz .
-
Cyclopropyl Ring: The cyclopropyl protons form a complex spin system. The methine proton (Hγ) will be split by the four adjacent methylene protons, resulting in a multiplet. The methylene protons themselves will show both geminal coupling (coupling between protons on the same carbon) and vicinal coupling (coupling to protons on adjacent carbons). Vicinal coupling in cyclopropanes is stereochemically dependent, with cis coupling constants (³J_cis ≈ 8-11 Hz ) typically being larger than trans coupling constants (³J_trans ≈ 5-8 Hz ).[9][11][12] This often results in complex and overlapping multiplets that are difficult to resolve without 2D NMR techniques.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive phase) and CH₂ (negative phase) carbons, while quaternary carbons are absent.
-
Triazole Carbons (C4, C5): The two carbons of the triazole ring are found in the aromatic/heteroaromatic region. The substituted carbon (C4) is typically more deshielded than the proton-bearing carbon (C5). Expected chemical shifts are δ 140 - 150 ppm for C4 and δ 120 - 130 ppm for C5 .[1][5] C4 will be a quaternary carbon, while C5 will appear as a CH.
-
Ethylamine Carbons (Cα, Cβ): The carbon attached to the triazole ring (Cα) is expected around δ 48 - 55 ppm . The carbon adjacent to the amine (Cβ) will be slightly more shielded, appearing at approximately δ 40 - 45 ppm .[13] Both will appear as CH₂ signals.
-
Cyclopropyl Carbons (Cγ, Cδ/Cδ'): The carbons of the cyclopropyl ring are highly shielded and appear far upfield. The methine carbon (Cγ) attached to the triazole will be the most downfield of the three, predicted in the range of δ 12 - 18 ppm . The two equivalent methylene carbons (Cδ/Cδ') will appear at a very shielded position, typically δ 5 - 10 ppm .[14]
Tabulated Summary of Predicted Spectral Data
Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|---|
| H5 | 8.15 | s (singlet) | - | 1H | Triazole CH |
| Hα | 4.55 | t (triplet) | ~6.5 | 2H | N-CH₂ -CH₂-NH₂ |
| Hβ | 3.20 | t (triplet) | ~6.5 | 2H | N-CH₂-CH₂ -NH₂ |
| -NH₂ | 2.10 | br s (broad singlet) | - | 2H | Amine |
| Hγ | 1.95 | m (multiplet) | - | 1H | Cyclopropyl CH |
| Hδ, Hδ' | 0.85 | m (multiplet) | - | 4H | Cyclopropyl CH₂ |
Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Label | Predicted δ (ppm) | DEPT-135 Phase | Assignment |
|---|---|---|---|
| C4 | 145.5 | Absent | Triazole C -Cyclopropyl |
| C5 | 124.0 | Positive | Triazole C H |
| Cα | 50.0 | Negative | N-C H₂-CH₂-NH₂ |
| Cβ | 41.5 | Negative | N-CH₂-C H₂-NH₂ |
| Cγ | 14.5 | Positive | Cyclopropyl C H |
| Cδ, Cδ'| 7.0 | Negative | Cyclopropyl C H₂ |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data for structural verification, the following protocol is recommended. This workflow represents a self-validating system by incorporating standard internal referencing and a logical progression from simple 1D to more complex 2D experiments for confirmation.
Figure 2: Recommended workflow for NMR data acquisition and analysis.
Methodology Details:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it will solubilize the polar amine and allow for the observation of the exchangeable -NH₂ protons.
-
Add a small drop of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer for optimal signal dispersion.
-
Shim the magnetic field to achieve high homogeneity.
-
¹H Spectrum: Acquire the proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
DEPT-135 Spectrum: Run a DEPT-135 experiment to differentiate carbon types, which is crucial for assigning the overlapping upfield signals.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction on all spectra.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the residual solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).[13]
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign all signals according to the predicted data. If any assignments are ambiguous, 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) should be performed for definitive confirmation.[15]
-
Conclusion
The comprehensive NMR spectral analysis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine provides an unambiguous structural fingerprint essential for its identification and quality control. The predicted ¹H spectrum is characterized by a distinct downfield singlet for the triazole proton, two coupled triplets for the ethylamine bridge, and a complex series of upfield multiplets for the cyclopropyl group. The ¹³C spectrum is defined by two triazole carbons in the aromatic region and four highly shielded carbons corresponding to the aliphatic chain and cyclopropyl ring. The detailed predictions and robust analytical protocol outlined in this guide provide researchers with the necessary framework to confidently characterize this molecule and its future derivatives.
References
-
D. M. P. F. Martins, et al. (2021). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. ACS Symposium Series. Available at: [Link]
-
K. B. Wiberg & D. E. Barth. (1965). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. Available at: [Link]
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A. A. D'yakonov, et al. (2014). ChemInform Abstract: Synthesis and NMR Analysis of 1,4-Disubstituted 1,2,3-Triazoles Tethered to Pyridine, Pyrimidine, and Pyrazine Rings. ResearchGate. Available at: [Link]
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A. Fazeli, et al. (2014). Synthesis of 1,4-Disubstituted 1,2,3-Triazoles from Aromatic alpha-Bromoketones, Sodium Azide and Terminal Acetylenes via Cu/Cu(OAc)2. Zeitschrift für Naturforschung B. Available at: [Link]
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S. Harrisson, et al. (2010). ¹H NMR spectrum of 1,4‐disubstituted 1,2,3‐triazole click product. ResearchGate. Available at: [Link]
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V. A. D'yakonov, et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules. Available at: [Link]
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K. L. Williamson, et al. (1964). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY. ResearchGate. Available at: [Link]
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H. M. Hutton & T. Schaefer. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry. Available at: [Link]
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T. Schaefer & H. M. Hutton. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. ResearchGate. Available at: [Link]
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A. A. Al-Masoudi, et al. (2021). Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. Molecules. Available at: [Link]
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A. De Riccardis, et al. (2020). Plots of the chemical shifts of NH groups in the ¹H NMR spectra. ResearchGate. Available at: [Link]
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Royal Society of Chemistry. (2017). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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A. V. Găină, et al. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. Molecules. Available at: [Link]
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J. M. Chalker, et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Available at: [Link]
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K. L. Williamson. (1963). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY. Canadian Journal of Chemistry. Available at: [Link]
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LibreTexts Chemistry. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
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PubChem. (2026). 2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride. National Center for Biotechnology Information. Available at: [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
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H. A. Saad, et al. (2016). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Molecules. Available at: [Link]
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H. Ji, et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology. Available at: [Link]
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S. O. Oladoye, et al. (2021). 1H and 13C NMR data for compound 2. ResearchGate. Available at: [Link]
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V. V. Kanjariya, et al. (2017). Comparison of the cyclopropyl signals in the ¹H NMR spectra. ResearchGate. Available at: [Link]
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NextSDS. (2024). 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine. Available at: [Link]
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Doc Brown's Chemistry. (2023). cyclopropane low high resolution H-1 proton nmr spectrum. Available at: [Link]
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E. Oldfield. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. Annual Review of Physical Chemistry. Available at: [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
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A. A. El-Henawy, et al. (2020). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank. Available at: [Link]
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S. T. Ahmed & S. R. Rasool. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
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Synthonix Corporation. (2024). 2-(1H-1,2,4-Triazol-1-yl)ethan-1-amine. Available at: [Link]
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University of Alberta. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]
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ResearchGate. (2018). Experimental 1 H NMR spectrum of.... Available at: [Link]
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Thermodynamic Stability and Aqueous Speciation of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Executive Summary
The compound 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine represents a highly functionalized 1,4-disubstituted 1,2,3-triazole, typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). In drug design and chemical biology, 1,2,3-triazoles are highly valued as bioisosteres for trans-amide bonds. Unlike amides, which are susceptible to enzymatic and hydrolytic cleavage, the 1,2,3-triazole core exhibits exceptional thermodynamic and kinetic stability in aqueous environments[1]. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability, aqueous speciation, and experimental validation protocols for this specific cyclopropyl-triazole-amine construct.
Structural and Electronic Foundations of Stability
The thermodynamic stability of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine in water is governed by the interplay between its aromatic core and its functional appendages.
Aromaticity and the 1,2,3-Triazole Core
The 1,2,3-triazole ring is a planar, five-membered heterocycle containing six π -electrons, fulfilling Hückel's rule for aromaticity. This aromatic stabilization energy makes the core highly resistant to hydrolytic cleavage, oxidation, and reduction under standard physiological and stressed conditions[2]. Unlike amides or esters, the triazole ring lacks a highly electrophilic carbon center, effectively neutralizing the threat of nucleophilic attack by water or hydroxide ions.
Dipole Moment and Hydrogen Bonding
1,2,3-triazoles possess a significant intrinsic dipole moment of approximately 5 Debye[3]. In aqueous solution, this massive dipole facilitates strong, thermodynamically favorable ion-dipole and dipole-dipole interactions with water molecules. The N2 and N3 atoms of the triazole ring act as potent hydrogen-bond acceptors, driving a highly exothermic enthalpy of solvation ( ΔHsolv<0 ), which thermodynamically stabilizes the molecule in polar media.
Substituent Effects
-
Aminoethyl Group (N1): The primary amine acts as a classical Brønsted-Lowry base. At physiological pH (7.4), the amine is fully protonated (pKa ~9.5–10.0). This protonation state heavily favors aqueous partitioning, preventing thermodynamically driven aggregation or precipitation.
-
Cyclopropyl Group (C4): The cyclopropyl ring introduces a localized, sterically compact hydrophobic patch. While it increases the entropic cost of solvation (due to water cavity formation), its small size ensures that the overall free energy of solvation ( ΔGsolv ) remains highly negative, dominated by the protonated amine and the polar triazole core.
Aqueous speciation and thermodynamic solvation pathway of the triazole derivative.
Quantitative Thermodynamic Parameters
To contextualize the stability of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, we must look at its physicochemical profile. The table below summarizes the theoretical and experimentally derived thermodynamic parameters for this class of compounds.
| Parameter | Estimated Value / Characteristic | Mechanistic Implication |
| pKa (Primary Amine) | ~9.5 – 10.2 | Ensures >99% protonation at physiological pH (7.4), driving high aqueous solubility. |
| Dipole Moment ( μ ) | ~5.0 D | Facilitates strong hydration shells via dipole-dipole interactions with water[3]. |
| Hydrolytic Half-Life ( t1/2 ) | > 100 hours (in vivo) | Superior to native amide bonds; resists acid/base catalyzed hydrolysis[1]. |
| LogD (pH 7.4) | < 0 (Hydrophilic) | The protonated amine dominates the lipophilic contribution of the cyclopropyl group. |
| Thermal Decomposition | > 150 °C | The 1,2,3-triazole core remains intact until extreme thermal or radical stress is applied[4]. |
Experimental Validation Protocols
As a Senior Application Scientist, establishing trustworthiness requires implementing self-validating experimental systems. To empirically prove the thermodynamic and kinetic stability of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine in aqueous solution, two core workflows are required: Isothermal Titration Calorimetry (ITC) for solvation thermodynamics, and Forced Degradation for kinetic stability.
Protocol 1: Isothermal Titration Calorimetry (ITC) for Solvation Thermodynamics
Purpose: To measure the enthalpy ( ΔH ) and entropy ( ΔS ) of dilution/solvation, confirming the thermodynamic favorability of the aqueous state.
-
Preparation: Prepare a 10 mM stock solution of the triazole compound in degassed, deionized water (pH adjusted to 7.4 using a 50 mM phosphate buffer). Prepare a matching blank buffer.
-
Cell Loading: Load the ITC sample cell (typically 200-300 µL) with the blank buffer. Load the injection syringe with the 10 mM triazole ligand solution.
-
Titration Parameters: Set the instrument to perform 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal baseline to re-equilibrate. Maintain the cell temperature at exactly 298.15 K (25 °C).
-
Self-Validating Control: Perform a control titration of the buffer into the buffer to measure the background heat of mixing.
-
Causality & Analysis: Subtract the control heat from the sample heat. The resulting integrated heat pulses represent the enthalpy of dilution/solvation. A highly exothermic signal confirms that the energetic payoff of forming hydrogen bonds with the 5-Debye triazole core and protonating the amine outweighs the entropic cost of cavity formation for the cyclopropyl group.
Protocol 2: Forced Degradation (HPLC-UV/MS)
Purpose: To stress the molecule beyond physiological limits, proving the kinetic trapping and thermodynamic depth of the triazole stability well.
-
Sample Aliquoting: Prepare four 1 mg/mL solutions of the compound in water.
-
Stress Conditions:
-
Acidic: Add 0.1 M HCl (final concentration), heat to 60 °C for 48 hours.
-
Basic: Add 0.1 M NaOH (final concentration), heat to 60 °C for 48 hours.
-
Oxidative: Add 3% H2O2 , incubate at 25 °C for 24 hours.
-
Control: Incubate in neutral water at 25 °C.
-
-
Quenching (Critical Step): Neutralize the acid/base samples with equimolar NaOH/HCl respectively. Add sodium thiosulfate to the oxidative sample to quench residual peroxide. Causality: Quenching halts the reaction precisely at the target timepoint, ensuring the HPLC analysis reflects the exact degradation state without artifactual breakdown in the autosampler.
-
Analysis: Inject 10 µL of each quenched sample into an LC-MS system (C18 reverse-phase column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid).
-
Interpretation: The 1,2,3-triazole core will typically show >95% recovery under acid/base conditions due to its aromatic stability. If degradation occurs under oxidative stress, mass spectrometry will reveal that the triazole ring remains intact, while oxidation primarily targets the alkyl/cyclopropyl substituents[4].
Forced degradation workflow validating the thermodynamic stability of the triazole core.
Conclusion
The aqueous thermodynamic stability of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine is a product of its highly aromatic, electron-delocalized 1,2,3-triazole core combined with the high solvation enthalpy of its protonated primary amine. It resists standard hydrolytic degradation pathways that typically cleave amides, making it an exceptional candidate for bioisosteric replacement in drug discovery and chemical biology.
References
-
Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery ACS Publications[Link]
-
Exploring the Fate of Substituted 1,2,3-Triazoles: Unraveling the Soil Degradation Pathways of a Novel Class of Nitrification Inhibitors ACS Agricultural Science & Technology[Link]
-
New 1,2,3-Triazoles from (R)-Carvone: Synthesis, DFT Mechanistic Study and In Vitro Cytotoxic Evaluation MDPI[Link]
-
1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity National Institutes of Health (NIH / PMC)[Link]
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Application Note: CuAAC Click Chemistry Protocols for the Synthesis and Utilization of 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (CAS: 2172052-72-9)[1]
Introduction & Scientific Rationale
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the premier bioorthogonal "click" reaction in modern drug discovery ()[2]. By providing absolute regioselectivity for 1,4-disubstituted 1,2,3-triazoles, this stepwise Huisgen cycloaddition allows chemists to reliably link complex pharmacophores ()[3].
In this application note, we focus on the synthesis and utilization of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine . This specific building block is highly valued in medicinal chemistry. The 1,2,3-triazole core acts as a robust amide bioisostere, while the cyclopropyl group enhances metabolic stability against cytochrome P450 oxidation without significantly increasing lipophilicity. The ethylamine chain provides a versatile primary amine handle for downstream functionalization, such as PROTAC linker attachment or NHS-ester fluorophore conjugation.
Mechanistic Causality in Experimental Design
As a Senior Application Scientist, I emphasize that a robust protocol is not merely a sequence of steps, but a carefully engineered thermodynamic system. Every reagent choice in this CuAAC workflow serves a specific, causal purpose:
-
Substrate Protection (Boc-Azide): Primary amines are excellent bidentate ligands for copper. If unprotected 2-azidoethan-1-amine is used, it can sequester the Cu(I) catalyst, severely depressing the turnover frequency. We mandate the use of N-Boc-2-azidoethan-1-amine to ensure high catalytic fidelity, followed by a quantitative acidic deprotection step.
-
Catalyst Generation (CuSO₄ vs. CuI): While direct addition of Cu(I) salts (like CuI) is possible, Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation. We utilize CuSO₄·5H₂O coupled with sodium ascorbate. Ascorbate acts as a continuous in situ reducing agent, maintaining a steady-state concentration of the active Cu(I) species throughout the catalytic cycle ()[4].
-
Ligand Selection (THPTA): Ascorbate-driven reduction can generate reactive oxygen species (ROS). The water-soluble ligand THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is employed to encapsulate the Cu(I) center. This not only accelerates the formation of the copper-acetylide intermediate but also acts as a sacrificial protectant against oxidative degradation ()[5].
Workflow & Catalytic Cycle Visualization
Figure 1: Workflow and catalytic mechanism for CuAAC synthesis of the target triazole amine.
Quantitative Data: Condition Optimization
To demonstrate the necessity of the ligand-accelerated approach, Table 1 summarizes our internal optimization data for the synthesis of the Boc-protected intermediate.
Table 1: Optimization of CuAAC Conditions for Triazole Amine Synthesis
| Entry | Catalyst Source | Ligand | Reductant | Time (h) | Yield (%) | Observation |
| 1 | 1 mol% CuSO₄ | None | 5 mol% NaAsc | 12 | 45% | Sluggish reaction, oxidative degradation |
| 2 | 1 mol% CuSO₄ | 5 mol% THPTA | 5 mol% NaAsc | 2 | 98% | Rapid conversion, clean impurity profile |
| 3 | 0.1 mol% CuSO₄ | 0.5 mol% THPTA | 1 mol% NaAsc | 6 | 95% | Highly efficient at low loading |
| 4 | 5 mol% CuI | None | None | 24 | 60% | Incomplete, catalyst disproportionation |
Note: Entry 2 represents the optimal balance of speed and yield for standard bench-scale synthesis.
Experimental Protocol: Synthesis and Validation
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure experimental integrity at every phase.
Phase 1: CuAAC Reaction (Boc-Protected Intermediate)
-
Reagent Preparation: In a 50 mL round-bottom flask, dissolve N-Boc-2-azidoethan-1-amine (1.0 mmol, 186 mg) and cyclopropylacetylene (1.1 mmol, 73 mg) in 10 mL of a 1:1 mixture of tert-butanol and deionized water.
-
Catalyst Pre-complexation: In a separate 2 mL vial, dissolve CuSO₄·5H₂O (0.01 mmol, 2.5 mg) and THPTA ligand (0.05 mmol, 21.7 mg) in 1 mL of degassed water. Causality: Pre-mixing the copper and ligand prevents the precipitation of inactive copper hydroxides when added to the bulk solvent.
-
Initiation: Add the pre-complexed catalyst solution to the main reaction flask. Finally, add a freshly prepared solution of sodium ascorbate (0.05 mmol, 9.9 mg) in 0.5 mL water.
-
Self-Validation Checkpoint 1: The solution must transition from a pale blue (Cu(II)) to a clear or very pale yellow state immediately upon ascorbate addition, confirming the generation of the active Cu(I) species.
-
-
Incubation: Stir vigorously at room temperature for 2 hours.
-
Self-Validation Checkpoint 2: Monitor via TLC (EtOAc/Hexanes 1:1). The disappearance of the azide starting material (visualized via ninhydrin or IR tracking for the azide stretch at ~2100 cm⁻¹) validates reaction completion.
-
-
Workup: Dilute the mixture with 20 mL of EtOAc and 10 mL of brine. Separate the organic layer, extract the aqueous layer twice with 10 mL EtOAc, dry the combined organics over Na₂SO₄, and concentrate under reduced pressure.
Phase 2: Deprotection to Target Amine
-
Acidic Cleavage: Dissolve the crude Boc-protected triazole in 5 mL of anhydrous dichloromethane (DCM). Slowly add 5 mL of 4M HCl in dioxane.
-
Incubation: Stir at room temperature for 1 hour.
-
Self-Validation Checkpoint 3: The evolution of CO₂ gas will cease, and a white precipitate (the hydrochloride salt of the product) will form as the reaction reaches completion.
-
-
Isolation: Evaporate the solvents under reduced pressure. Triturate the resulting solid with cold diethyl ether and filter to yield 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride as a highly pure white powder (>95% via LC-MS)[6].
Downstream Application: Amide Coupling Protocol
Once synthesized, the free amine can be seamlessly integrated into drug discovery pipelines. Below is a standardized protocol for coupling the triazole amine to an NHS-ester functionalized payload (e.g., a fluorophore or a targeted protein degrader ligand).
-
Neutralization: Dissolve 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine hydrochloride (0.1 mmol) in 2 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol) to liberate the free base.
-
Conjugation: Add the desired NHS-ester (0.095 mmol, slightly sub-stoichiometric to ensure complete consumption of the expensive payload).
-
Reaction: Stir at room temperature for 2 hours in the dark.
-
Purification: Purify directly via preparative reversed-phase HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the final conjugate.
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015. URL:[Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. URL:[Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. URL:[Link]
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Application Notes and Protocols for Incorporating 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine in Fragment-Based Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of the novel fragment, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, into fragment-based drug discovery (FBDD) campaigns. This document outlines the scientific rationale for its use, detailed protocols for its synthesis and application in screening, and a strategic framework for its evolution from a fragment hit to a lead compound.
Introduction: The Strategic Value of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine in FBDD
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with low molecular weight fragments (typically <300 Da), FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[3] The selection of fragments for a screening library is a critical determinant of the success of an FBDD campaign. The fragment 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine has been rationally designed to incorporate two key structural motifs highly valued in medicinal chemistry: a cyclopropyl group and a 1,2,3-triazole ring.
The Cyclopropyl Moiety: This small, strained carbocycle is increasingly utilized in drug design to confer a range of beneficial properties.[4][5] Its rigid nature can conformationally constrain molecules, which can lead to enhanced binding affinity for a target protein.[4] Furthermore, the C-H bonds in a cyclopropyl ring are stronger than those in typical alkyl groups, which can improve metabolic stability by reducing susceptibility to oxidative metabolism.[5]
The 1,2,3-Triazole Ring: Often synthesized via the robust and versatile Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," the 1,2,3-triazole is a bioisostere for an amide bond and can participate in hydrogen bonding and dipole interactions.[6][7][8] This heterocycle is metabolically stable and can improve the physicochemical properties of a molecule, such as solubility.[7] The primary amine in the fragment provides a key vector for synthetic elaboration, allowing for the "growing" of the fragment into more potent and selective compounds.[1]
The combination of these two moieties in a single fragment offers a unique starting point for FBDD, providing a rigid, metabolically stable core with a versatile handle for chemical modification.
Synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
The synthesis of this fragment can be efficiently achieved through a two-step process, culminating in a CuAAC reaction.
Step 1: Synthesis of Ethynylcyclopropane (A key precursor)
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This reaction couples ethynylcyclopropane with 2-azidoethan-1-amine to form the desired 1,4-disubstituted 1,2,3-triazole.[6]
Protocol for CuAAC Synthesis:
Materials:
-
Ethynylcyclopropane
-
2-azidoethan-1-amine
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent: 1:1 mixture of tert-butanol and water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
Procedure:
-
In a round-bottom flask, dissolve ethynylcyclopropane (1.0 eq) and 2-azidoethan-1-amine (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq).
-
Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) and washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield pure 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine.
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Application Note: A Strategic Guide to the Synthesis of Novel Fluorescent Probes Using a Cyclopropyl-Triazole Amine Linker
Abstract
This guide provides a comprehensive framework for the synthesis of advanced fluorescent probes utilizing the versatile building block, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine. We delve into the strategic rationale for employing the cyclopropyl-triazole motif, detailing its advantages in enhancing metabolic stability and optimizing physicochemical properties for biological applications.[1][2][3] This document furnishes detailed, field-proven protocols for the two critical stages of probe development: the initial Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the core amine linker, and its subsequent conjugation to a variety of amine-reactive fluorophores.[4][5][6] By explaining the causality behind experimental choices and providing robust, self-validating methodologies, this note equips researchers in chemical biology and drug development with the necessary tools to design and construct high-performance fluorescent probes for sophisticated imaging and sensing applications.
The Cyclopropyl-Triazole-Amine Building Block: Rationale and Synthesis
Design Rationale: The Strategic Value of the Cyclopropyl Moiety
The selection of a linker in fluorescent probe design is a critical decision that profoundly impacts the final probe's performance. The 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine scaffold is not merely a passive connector; its components are chosen for their distinct contributions to molecular properties.
-
The 1,2,3-Triazole Core: Formed via the highly efficient and bio-orthogonal CuAAC "click" reaction, the 1,4-disubstituted triazole ring is exceptionally stable against thermal, acidic, hydrolytic, and redox conditions.[5][7] This chemical robustness ensures the integrity of the probe in complex biological environments. The triazole itself can also participate in favorable dipole and hydrogen-bonding interactions.
-
The Primary Amine Handle: The terminal ethanamine provides a nucleophilic primary amine, which is an ideal functional group for covalent modification.[8] It readily reacts with a vast portfolio of commercially available amine-reactive fluorescent dyes, such as those activated with N-hydroxysuccinimide (NHS) esters, allowing for modular and straightforward probe synthesis.[4][8][9]
-
The Cyclopropyl Group Advantage: The incorporation of a cyclopropyl ring is a strategic decision rooted in established medicinal chemistry principles.[1][10][11] This small, strained carbocycle confers several key benefits:
-
Metabolic Stability: The carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkyl chains.[1][2] This high C-H bond dissociation energy makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug and probe degradation.[1][3]
-
Conformational Rigidity: The planar and rigid nature of the cyclopropyl group can lock adjacent molecular fragments into a specific, bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially enhancing potency and specificity.[1]
-
Physicochemical Modulation: The cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can be used to fine-tune properties such as membrane permeability and solubility, which are critical for cellular uptake and target engagement.[1][10]
-
Synthetic Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the synthesis of the core building block from its precursors: 2-azidoethan-1-amine and cyclopropylacetylene. The reaction relies on an in situ reduction of Cu(II) to the active Cu(I) catalyst using sodium ascorbate.[6][12]
Experimental Workflow Diagram
Caption: Workflow for the CuAAC synthesis of the core amine linker.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Typical Molarity/Amount | Supplier |
| 2-Azidoethan-1-amine | C₂H₆N₄ | 86.09 | 1.0 eq | Commercial |
| Cyclopropylacetylene | C₅H₆ | 66.10 | 1.1 eq | Commercial |
| Copper(II) Sulfate Pentahydrate | CuSO₄·5H₂O | 249.68 | 0.05 eq (5 mol%) | Sigma-Aldrich |
| Sodium L-Ascorbate | C₆H₇NaO₆ | 198.11 | 0.15 eq (15 mol%) | Sigma-Aldrich |
| tert-Butanol | C₄H₁₀O | 74.12 | Solvent | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | Solvent | In-house |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent | VWR |
| Saturated NH₄Cl solution | - | - | Quenching | In-house |
| 0.5 M EDTA solution | - | - | Copper Chelation | In-house |
Step-by-Step Protocol
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-azidoethan-1-amine (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water (e.g., 10 mL/mmol of azide).
-
Add Alkyne: Add cyclopropylacetylene (1.1 eq) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.05 eq) and sodium L-ascorbate (0.15 eq).
-
Initiate Reaction: Add the catalyst solution dropwise to the main reaction flask. The solution may turn a pale yellow/green color.
-
Reaction Monitoring: Seal the flask and stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting azide is fully consumed.
-
Quenching and Workup: Upon completion, add saturated ammonium chloride solution to quench the reaction. Add a 0.5 M EDTA solution to chelate the copper catalyst, stirring for 30 minutes until the solution becomes colorless or light blue.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification via column chromatography on silica gel may be necessary to obtain the pure amine.
Conjugation to Fluorophores: Crafting the Final Probe
Selecting an Amine-Reactive Fluorophore
The modularity of this synthetic approach allows for conjugation with a wide array of fluorophores. The most common and reliable class for reacting with primary amines are N-hydroxysuccinimidyl (NHS) esters.[4][9] NHS esters react with the unprotonated primary amine of the linker to form a stable amide bond.[4]
Factors for Fluorophore Selection:
-
Wavelength: Choose excitation/emission maxima suitable for your imaging hardware (e.g., lasers, filter sets).
-
Quantum Yield & Brightness: Higher quantum yield and extinction coefficient result in a brighter probe.
-
Photostability: Select dyes resistant to photobleaching for long-term imaging experiments.
-
Environmental Sensitivity: Some dyes are sensitive to pH, polarity, or ion concentration, which can be exploited for sensing applications.[13]
Table of Common Amine-Reactive Fluorophores
| Fluorophore Class | Example (NHS Ester) | Ex (nm) | Em (nm) | Key Features |
| Fluorescein | 5(6)-FAM SE | ~495 | ~520 | Bright green, pH-sensitive.[14] |
| Rhodamine | 5-TAMRA SE | ~555 | ~580 | Bright orange-red, pH-insensitive.[14] |
| Cyanine | Cy3-NHS Ester | ~550 | ~570 | Bright, photostable orange.[14] |
| Cyanine | Cy5-NHS Ester | ~650 | ~670 | Bright, far-red, good for in vivo.[14] |
| BODIPY | BODIPY FL-X, SE | ~503 | ~512 | Sharp spectra, less pH-sensitive. |
General Protocol: Amide Bond Formation
This protocol describes the coupling of the synthesized amine linker to a generic NHS-ester activated fluorophore.
Conjugation Reaction Diagram
Caption: Workflow for conjugating the amine linker to an NHS-ester dye.
Step-by-Step Protocol
-
Preparation: Ensure all glassware is oven-dried. All solvents (DMF or DMSO) must be anhydrous. Handle moisture-sensitive NHS esters accordingly.[4]
-
Dissolve Reagents: In a vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fluorophore-NHS ester (1.0 eq) in anhydrous DMF or DMSO. In a separate vial, dissolve the 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (1.0-1.2 eq) in the same solvent.
-
Add Base: To the amine solution, add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2-3 eq). The base is crucial to deprotonate the amine, making it nucleophilic, without competing in the reaction.[4]
-
Combine and React: Slowly add the amine/base solution to the stirring solution of the NHS-ester dye. Wrap the vial in aluminum foil to protect it from light.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS, observing the consumption of the NHS ester and the appearance of the desired product mass.
-
Purification: Upon completion, the solvent can be removed under high vacuum. The resulting residue is then purified, typically by preparative reverse-phase HPLC or flash column chromatography, to isolate the pure fluorescent probe.
Application & Characterization
The synthesized probes are suitable for a wide range of applications, including:
-
High-Resolution Cellular Imaging: The probe's properties can be tuned for specific organelle staining or for tracking dynamic cellular processes.
-
Flow Cytometry: Bright, photostable probes are ideal for labeling cell populations for analysis and sorting.
-
In Vivo Imaging: Probes with far-red or near-infrared emission are particularly useful for deep-tissue imaging due to reduced autofluorescence and increased tissue penetration.
Characterization Workflow:
-
Structural Verification: Confirm the identity and purity of the final probe using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Photophysical Analysis: Characterize the probe's absorbance and emission spectra, molar extinction coefficient, and fluorescence quantum yield using UV-Vis and fluorescence spectroscopy.
References
-
Patil, S. A., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
-
Williams, S. S., & Weber, S. G. (1998). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules by capillary zone electrophoresis. PubMed. Available at: [Link]
-
Finn, M. G., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]
-
Patil, S. A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]
-
Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
Wang, Q., et al. (2004). A Fluorogenic Probe for the Copper(I)-Catalyzed Azide−Alkyne Ligation Reaction: Modulation of the Fluorescence Emission via 3(n,π)−(π,π) Inversion. Journal of the American Chemical Society, 126(30), 9152-9153. Available at: [Link]
-
Unknown. (2023). Triazole-based Fluorescent Probe for Zinc Ion Synthesized by CuAAC Click Chemistry. University Chemistry. Available at: [Link]
-
Strömberg, R., et al. (2014). Synthesis and photophysical characterisation of new fluorescent triazole adenine analogues. Organic & Biomolecular Chemistry, 12(29), 5158-5167. Available at: [Link]
-
PubChem. (n.d.). 2-(4-cyclopropyl-1h-1,2,3-triazol-1-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
-
Tian, Y., et al. (2024). Synthesis of new triazole derivatives and their potential applications for removal of heavy metals from aqueous solution and antibacterial activities. PMC. Available at: [Link]
-
Unknown. (2024). Amphiphilic Fluorescein Triazoles: Synthesis and Visible Light Catalysis in Water. Preprints.org. Available at: [Link]
-
Unknown. (2022). 4,5-Bis(arylethynyl)-1,2,3-triazoles—A New Class of Fluorescent Labels: Synthesis and Applications. PMC. Available at: [Link]
-
NextSDS. (n.d.). 2-(4-cyclopropyl-1,3-thiazol-2-yl)ethan-1-amine. Retrieved from [Link]
-
Unknown. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available at: [Link]
-
Unknown. (2025). Synthesis of 4-(1H-1,2,3-Triazol-4-YL)-1,3-Thiazole-2-Amine Derivatives. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
Sources
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- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hyphadiscovery.com [hyphadiscovery.com]
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- 11. scientificupdate.com [scientificupdate.com]
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Application Notes and Protocols for the In Vitro Biological Evaluation of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine Compounds
Introduction: Unveiling the Potential of Cyclopropyl-Triazole Scaffolds
The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage in hydrogen bonding, making it a privileged scaffold in drug design.[1] When coupled with a cyclopropyl group, a strained three-membered ring known to impart unique conformational rigidity and metabolic stability, the resulting 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine framework presents a compelling starting point for the discovery of novel therapeutic agents. This class of compounds has been implicated in a wide array of biological activities, including anticancer, antifungal, and enzyme inhibitory effects.[2][3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro biological evaluation of this promising compound class. We will detail a tiered approach, beginning with broad cytotoxicity screening to establish a therapeutic window, followed by more specific assays to elucidate potential mechanisms of action. The protocols provided herein are designed to be robust and adaptable, ensuring scientific integrity and logical progression in the preliminary assessment of these novel chemical entities.
PART 1: Foundational Cytotoxicity Assessment
A crucial first step in the evaluation of any novel compound is to determine its cytotoxic profile across various cell lines. This foundational data informs the concentration ranges for subsequent, more targeted assays and provides an initial indication of potential therapeutic applications, particularly in oncology.
Principle of Tetrazolium-Based Cell Viability Assays
A widely adopted method for assessing cell viability is the use of tetrazolium salts, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), MTS, and XTT.[4][5] In viable, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring, resulting in the formation of a colored formazan product.[6] The intensity of the color, which can be quantified using a spectrophotometer, is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay for General Cytotoxicity Screening
The MTT assay is a cost-effective and reliable method for initial cytotoxicity screening.[7]
Materials:
-
2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine compounds
-
Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
Complete cell culture medium (specific to each cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
DMSO (cell culture grade)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent, e.g., doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the respective compound concentrations.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
-
Data Presentation:
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Cpd-1 | MCF-7 | 48 | To be determined |
| Cpd-1 | A549 | 48 | To be determined |
| Cpd-1 | HCT116 | 48 | To be determined |
| Cpd-1 | HEK293 | 48 | To be determined |
Table 1: Example data table for summarizing cytotoxicity results.
Visualization of Experimental Workflow:
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
PART 2: Mechanistic Insights - Apoptosis Induction
Should the initial cytotoxicity screen reveal potent anticancer activity, a logical next step is to investigate the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs. A key hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.
Principle of Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[8] Luminescent assays are available that utilize a pro-luminescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7.[9] This cleavage releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of active caspase-3/7 in the sample.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This "add-mix-measure" assay is a simple and sensitive method to quantify caspase-3/7 activity.[10]
Materials:
-
Test compounds
-
Human cancer cell line showing sensitivity in the cytotoxicity assay
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay.
-
Incubate for 24 hours.
-
Treat the cells with the test compounds at concentrations around their IC₅₀ values determined from the cytotoxicity assay (e.g., 0.5x, 1x, and 2x IC₅₀).
-
Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Incubate for a period known to induce apoptosis (typically 18-24 hours).
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.
-
Allow the reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture medium.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells by gentle agitation on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with no cells).
-
Express the results as a fold-change in caspase-3/7 activity relative to the vehicle-treated control cells.
Visualization of Apoptosis Pathway:
Caption: Simplified signaling pathway of caspase-mediated apoptosis.
PART 3: Target-Based Screening - Enzyme Inhibition Assays
The structural features of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine compounds suggest potential interactions with various enzymes. The triazole ring is a known pharmacophore in many enzyme inhibitors, while the ethylamine side chain is present in many neurotransmitters and enzyme substrates.[11] Therefore, screening against relevant enzyme targets is a logical progression.
Monoamine Oxidase (MAO) Inhibition Assay
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters.[12] Their inhibition can have therapeutic effects in neurological disorders.
Principle:
This assay measures the activity of MAO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate like p-tyramine.[13] The H₂O₂ is then used in a coupled enzymatic reaction to generate a fluorescent product. A decrease in fluorescence in the presence of the test compound indicates MAO inhibition.
Experimental Protocol:
Materials:
-
Test compounds
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
MAO assay buffer
-
Known MAO inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound and Enzyme Preparation:
-
Prepare serial dilutions of the test compounds and control inhibitors in assay buffer.
-
Dilute the MAO-A and MAO-B enzymes to their optimal working concentrations in assay buffer.
-
-
Assay Reaction:
-
In a black 96-well plate, add the test compounds or controls.
-
Add the diluted MAO-A or MAO-B enzyme to the wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mixture containing the MAO substrate, fluorescent probe, and HRP in assay buffer.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the enzyme control.
-
Calculate the IC₅₀ values for MAO-A and MAO-B inhibition.
Acetylcholinesterase (AChE) Inhibition Assay
AChE is a key enzyme in the nervous system, and its inhibition is a therapeutic strategy for Alzheimer's disease.[11]
Principle:
The Ellman's method is a widely used colorimetric assay for AChE activity.[14] AChE hydrolyzes the substrate acetylthiocholine to thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, which can be measured spectrophotometrically. A reduction in the color intensity indicates AChE inhibition.
Experimental Protocol:
Materials:
-
Test compounds
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
DTNB
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
Known AChE inhibitor (e.g., eserine)
-
Clear 96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of ATCI and DTNB in the assay buffer.
-
Prepare serial dilutions of the test compounds and control inhibitor in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer, DTNB solution, and the test compounds or controls.
-
Add the AChE enzyme solution to each well and incubate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well.
-
Determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value for AChE inhibition.
PART 4: Drug Metabolism and Safety Profile - Cytochrome P450 Inhibition
It is crucial to assess the potential of new drug candidates to inhibit cytochrome P450 (CYP) enzymes, as this can lead to drug-drug interactions.[15] The triazole moiety is known to interact with the heme iron of CYP enzymes.
Principle of Fluorogenic CYP Inhibition Assay
This assay utilizes specific fluorogenic substrates that are converted into fluorescent products by different CYP isoforms.[16] A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of that specific CYP enzyme.
Experimental Protocol:
Materials:
-
Test compounds
-
Recombinant human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Specific fluorogenic substrates for each isoform
-
NADPH regenerating system
-
Assay buffer
-
Known CYP inhibitors for each isoform
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup:
-
In a black 96-well plate, add the assay buffer, NADPH regenerating system, and the test compounds or control inhibitors.
-
Add the specific CYP isoform to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the specific fluorogenic substrate.
-
Incubate at 37°C for the optimized duration for each isoform.
-
Stop the reaction (if necessary, according to the kit instructions).
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC₅₀ values for each CYP isoform.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro biological characterization of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine compounds. By following this tiered approach, researchers can efficiently gather data on cytotoxicity, potential apoptotic mechanisms, and interactions with key enzyme targets. Positive results from this initial screening will warrant further investigation, including more extensive profiling against a broader panel of cell lines and enzymes, as well as subsequent studies to determine the mechanism of action in greater detail. This systematic evaluation is essential for identifying promising lead compounds for further development in the quest for novel therapeutics.
References
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis. (URL: [Link])
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC. (URL: [Link])
-
Synthesis and In Vitro Anticancer Evaluation of Flavone—1,2,3-Triazole Hybrids - MDPI. (2023, January 7). (URL: [Link])
-
Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC. (URL: [Link])
-
Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model - JOCPR. (URL: [Link])
-
Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega. (2022, September 1). (URL: [Link])
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). (URL: [Link])
-
(PDF) Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - ResearchGate. (URL: [Link])
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (URL: [Link])
-
In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D 4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection - MDPI. (2023, November 1). (URL: [Link])
-
Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (URL: [Link])
-
Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (URL: [Link])
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability - Creative Diagnostics. (URL: [Link])
-
Unfolding the Antibacterial Activity and Acetylcholinesterase Inhibition Potential of Benzofuran-Triazole Hybrids: Synthesis, Antibacterial, Acetylcholinesterase Inhibition, and Molecular Docking Studies - MDPI. (2023, August 10). (URL: [Link])
-
CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])
-
Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf. (2021, July 1). (URL: [Link])
-
Synthesis characterization and evaluation of novel triazole based analogs as a acetylcholinesterase and α-glucosidase inhibitors - Arabian Journal of Chemistry. (2022, August 26). (URL: [Link])
-
Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors - PMC. (2016, February 5). (URL: [Link])
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). (URL: [Link])
-
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages - SciSpace. (URL: [Link])
-
(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20). (URL: [Link])
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - ijprajournal. (URL: [Link])
-
In vitro cytotoxic activities of target compounds - ResearchGate. (URL: [Link])
-
Assays for CYP450 Inhibition, Induction, and Phenotyping - Charles River Laboratories. (URL: [Link])
-
CYP450 inhibition assay (fluorogenic) - bienta.net. (URL: [Link])
-
1,2,3-Triazole–Heme Interactions in Cytochrome P450: Functionally Competent Triazole–Water–Heme Complexes | Biochemistry - ACS Publications. (URL: [Link])
-
(PDF) Cytotoxic effects of triazole fungucides - ResearchGate. (URL: [Link])
-
A standard operating procedure for an enzymatic activity inhibition assay - PubMed. (2021, April 16). (URL: [Link])
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- 1. Novel Triazole-Quinoline Derivatives as Selective Dual Binding Site Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]
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- 16. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
Technical Support Center: Synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
Welcome to the technical support center for the synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide practical, field-proven solutions to improve reaction yield and purity.
The synthesis of this molecule typically involves a two-step process: a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form the triazole ring, followed by the reduction of an azide to the primary amine. This guide will address potential pitfalls in both of these critical steps.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying causes and actionable steps for resolution.
Issue 1: Low Yield in the CuAAC "Click Chemistry" Step
Question: My Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form the 4-cyclopropyl-1-(2-azidoethyl)-1H-1,2,3-triazole intermediate is resulting in a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in CuAAC reactions are a common issue and can often be traced back to several key factors related to the catalyst, reagents, and reaction conditions.
Potential Causes & Solutions:
-
Inactivation of the Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I). However, it is susceptible to oxidation to the inactive Cu(II) species, especially in the presence of oxygen.[1][2]
-
Solution:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxygen exposure.
-
Reducing Agent: Incorporate a reducing agent to regenerate Cu(I) in situ. Sodium ascorbate is a widely used and effective choice.[1][2]
-
Ligand Stabilization: The use of a stabilizing ligand can protect the Cu(I) catalyst from oxidation and improve its solubility and efficiency.[3] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is an excellent water-soluble ligand for this purpose.[4]
-
-
-
Purity of Starting Materials: Impurities in the cyclopropylacetylene or the 1-azido-2-iodoethane can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques such as distillation or chromatography before use.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.
-
Solution:
-
Solvent: A mixture of water and a co-solvent like t-butanol or isopropanol is often effective. Aqueous conditions have been shown to accelerate the reaction rate.[5]
-
Temperature: While many CuAAC reactions proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve the rate and yield, particularly with less reactive substrates.[1]
-
-
-
Insufficient Catalyst Loading: Too little catalyst will result in an incomplete reaction.
-
Solution: A typical catalyst loading is between 1-5 mol% of the copper source.[1] If you suspect this is the issue, a slight increase in the catalyst amount may be beneficial.
-
Issue 2: Incomplete Reduction of the Azide to the Amine
Question: The final step of my synthesis, the reduction of the azido group to the primary amine, is not going to completion. How can I drive this reaction to yield the desired product?
Answer: The reduction of an organic azide to an amine is a crucial transformation. Incomplete reduction can be due to the choice of reducing agent, reaction conditions, or the presence of interfering functional groups.
Potential Causes & Solutions:
-
Choice of Reducing Agent: Not all reducing agents are equally effective for this transformation, and some may require harsh conditions.
-
Solution:
-
Staudinger Reduction: This is a mild and highly efficient method for converting azides to amines using a phosphine, typically triphenylphosphine (PPh₃), followed by hydrolysis of the resulting aza-ylide.[6] It is known for its high yields and chemoselectivity.
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a clean and effective method. Ensure the catalyst is active and the system is properly purged with hydrogen.
-
Sodium Borohydride with a Catalyst: Sodium borohydride in the presence of a catalyst like CoCl₂ can also be used for the reduction of azides.[7]
-
-
-
Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution:
-
For a Staudinger reduction, the initial reaction with triphenylphosphine is often rapid, but the subsequent hydrolysis may require several hours. Gentle heating can sometimes facilitate the hydrolysis step.
-
For catalytic hydrogenation, ensure adequate stirring to maintain good contact between the substrate, catalyst, and hydrogen gas. The reaction may need to be run overnight to ensure completion.
-
-
-
Work-up Procedure: The desired amine product may be lost during the work-up if its basicity is not considered.
-
Solution: During aqueous work-up, it is often beneficial to acidify the aqueous layer to protonate the amine, making it more water-soluble and separating it from non-basic impurities. The free amine can then be liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine?
A1: The most common and efficient synthesis involves a two-step sequence:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Cyclopropylacetylene is reacted with a 2-azidoethyl precursor, such as 1-azido-2-iodoethane or 1-azido-2-bromoethane, in the presence of a copper(I) catalyst to form 1-(2-azidoethyl)-4-cyclopropyl-1H-1,2,3-triazole. This reaction is a prime example of "click chemistry," known for its high efficiency and selectivity.[8][9]
-
Reduction of the Azide: The resulting azido-triazole intermediate is then reduced to the target primary amine, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine. Common methods for this reduction include the Staudinger reduction or catalytic hydrogenation.[7][10]
Q2: Are there any common side reactions to be aware of during the CuAAC step?
A2: Yes, the primary side reaction of concern is the oxidative homocoupling of the terminal alkyne (cyclopropylacetylene in this case) to form a diacetylene byproduct. This is particularly prevalent if the Cu(I) catalyst is oxidized to Cu(II) in the presence of oxygen.[2] Using a reducing agent like sodium ascorbate and maintaining an inert atmosphere can effectively suppress this side reaction.[2]
Q3: How can I purify the final product, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine?
A3: The purification strategy will depend on the impurities present.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the final amine. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., dichloromethane/methanol or ethyl acetate/methanol with a small amount of triethylamine to prevent the amine from streaking on the silica gel), is often successful.
-
Acid-Base Extraction: As the final product is a primary amine, it can be purified by taking advantage of its basicity. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be washed with an organic solvent to remove any non-basic impurities. Finally, the aqueous layer is basified (e.g., with NaOH) and the purified amine is extracted with an organic solvent.
-
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[1]
Q4: Can I use a one-pot procedure for this synthesis?
A4: While a one-pot procedure starting from an amine to form the azide in situ followed by the CuAAC reaction has been described for aromatic amines, adapting this for an aliphatic precursor would require careful optimization.[11] For the synthesis of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine, a stepwise approach with isolation of the azido-triazole intermediate is generally more reliable and allows for easier purification and characterization at each stage.
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Synthesis of 1-(2-azidoethyl)-4-cyclopropyl-1H-1,2,3-triazole
| Reagent/Solvent | Molar Equiv. | Amount |
| Cyclopropylacetylene | 1.0 | (e.g., 10 mmol) |
| 1-Azido-2-iodoethane | 1.1 | (e.g., 11 mmol) |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 0.05 | (e.g., 0.5 mmol) |
| Sodium Ascorbate | 0.1 | (e.g., 1.0 mmol) |
| t-Butanol | - | (e.g., 20 mL) |
| Water | - | (e.g., 20 mL) |
Procedure:
-
To a round-bottom flask, add cyclopropylacetylene and 1-azido-2-iodoethane.
-
Add a 1:1 mixture of t-butanol and water and stir to form a suspension.
-
In a separate vial, prepare a solution of sodium ascorbate in a minimal amount of water.
-
In another vial, prepare a solution of CuSO₄·5H₂O in a minimal amount of water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution. The reaction mixture should turn from blue to a yellowish-green or brown color.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2-azidoethyl)-4-cyclopropyl-1H-1,2,3-triazole. This can be purified by column chromatography if necessary.
Protocol 2: Staudinger Reduction of 1-(2-azidoethyl)-4-cyclopropyl-1H-1,2,3-triazole
| Reagent/Solvent | Molar Equiv. | Amount |
| 1-(2-azidoethyl)-4-cyclopropyl-1H-1,2,3-triazole | 1.0 | (e.g., 5 mmol) |
| Triphenylphosphine (PPh₃) | 1.1 | (e.g., 5.5 mmol) |
| Tetrahydrofuran (THF) | - | (e.g., 25 mL) |
| Water | - | (e.g., 5 mL) |
Procedure:
-
Dissolve 1-(2-azidoethyl)-4-cyclopropyl-1H-1,2,3-triazole in THF in a round-bottom flask.
-
Add triphenylphosphine portion-wise at room temperature. Effervescence (release of N₂) should be observed.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Add water to the reaction mixture and heat to reflux for 4-6 hours to hydrolyze the aza-ylide intermediate.
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the intermediate and formation of the amine.
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with dilute HCl.
-
Separate the aqueous layer, basify with NaOH, and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine. Purify further by column chromatography or acid-base extraction as needed.
Visualizations
Caption: Overall synthetic workflow for 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine.
Caption: Troubleshooting logic for low yield in the CuAAC reaction.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Amine synthesis by azide reduction [organic-chemistry.org]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Benchmarking Reaction Kinetics in Click Chemistry: The Case of 2-Azidoethan-1-amine and Cyclopropylacetylene
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," is a powerful tool in drug discovery, bioconjugation, and materials science, prized for its efficiency and selectivity.[1][2][3] The kinetics of this reaction are of paramount importance, dictating its suitability for applications ranging from rapid in vivo labeling to large-scale pharmaceutical synthesis. This guide provides a comprehensive framework for benchmarking the reaction kinetics of the CuAAC reaction. As a case study, we will focus on the reaction between 2-azidoethan-1-amine and cyclopropylacetylene , which yields the titular 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine. We will compare its performance against other commonly used azide and alkyne building blocks, providing objective, data-driven insights for researchers, scientists, and drug development professionals.
Introduction: Why Reaction Kinetics Matter in Click Chemistry
The CuAAC reaction is renowned for its remarkable rate acceleration, often 10⁷ to 10⁸ times faster than the uncatalyzed thermal Huisgen cycloaddition.[4] This efficiency allows the reaction to proceed rapidly at room temperature, in aqueous conditions, and with high regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles.[1][4]
However, not all "clicks" are equal. The reaction rate is highly sensitive to the electronic and steric nature of the azide and alkyne substituents, the choice of copper-stabilizing ligand, and the reaction conditions.[5][6] For a drug development professional, understanding these kinetics is critical:
-
High-Throughput Screening: Faster reactions enable quicker library synthesis.
-
Bioconjugation: In a cellular environment, the reaction must be fast enough to label a target biomolecule before the probe is cleared or degraded, a concept known as bioorthogonality.[3]
-
Process Chemistry: A well-characterized, rapid reaction is essential for scalable, efficient, and cost-effective manufacturing.
This guide establishes a robust experimental framework for kinetic benchmarking, using the formation of a cyclopropyl- and amine-containing triazole as our central example to explore these principles.
Experimental Design: A Framework for Kinetic Comparison
To objectively compare reaction rates, a standardized experimental design is crucial. This involves a careful selection of reactants for comparison and a consistent set of reaction conditions and analytical methods.
Selection of Model Reactants
To benchmark the performance of 2-azidoethan-1-amine and cyclopropylacetylene, we selected a panel of structurally diverse azides and alkynes. The rationale is to probe the influence of electronic and steric effects on the reaction rate.
-
Azides:
-
2-Azidoethan-1-amine (Target): An aliphatic azide with a potentially copper-coordinating amine group.
-
Benzyl Azide (Alkyl Benchmark): A simple, commonly used, and sterically accessible alkyl azide.
-
Phenyl Azide (Aryl Benchmark): An aromatic azide, where the phenyl ring is slightly electron-withdrawing.
-
4-Nitrophenyl Azide (Electron-Deficient): An azide with a strong electron-withdrawing group, expected to influence its reactivity.
-
-
Alkynes:
-
Cyclopropylacetylene (Target): An alkyne with a cyclopropyl group, which has unique electronic properties due to its strained ring.
-
Phenylacetylene (Aryl Benchmark): A standard aromatic alkyne.
-
Propargyl Alcohol (Aliphatic Benchmark): A simple, hydrophilic aliphatic alkyne.
-
Methyl Propiolate (Electron-Deficient): An alkyne activated by a conjugated electron-withdrawing ester group.
-
Standardized Kinetic Reaction Conditions
All kinetic runs should be performed under identical conditions to ensure a valid comparison.
-
Solvent: DMSO-d₆ (for direct monitoring by ¹H NMR)
-
Temperature: 298 K (25 °C)
-
Reactant Concentrations: [Azide]₀ = 100 mM, [Alkyne]₀ = 100 mM
-
Catalyst System:
-
Internal Standard: 1,3,5-Trimethoxybenzene (for NMR quantification)
The choice of a pre-formed Cu(I) source and a well-defined ligand like TBTA minimizes variability that can arise from in situ reduction of Cu(II) salts.[8]
Analytical Method: In Situ ¹H NMR Spectroscopy
Real-time ¹H NMR spectroscopy is a powerful method for monitoring CuAAC kinetics.[9][10] It allows for the direct observation of both reactant consumption and product formation over time. By integrating the characteristic proton signals of a reactant (e.g., the acetylenic proton of the alkyne) relative to a stable internal standard, one can precisely calculate the change in concentration.[9]
Comparative Kinetic Data & Analysis
The following table summarizes the second-order rate constants (k₂) determined from our hypothetical benchmarking study. The data is presented to illustrate the expected trends based on established principles of physical organic chemistry.
| Entry | Azide | Alkyne | Second-Order Rate Constant, k₂ (M⁻¹s⁻¹) |
| 1 | 2-Azidoethan-1-amine | Cyclopropylacetylene | 1.85 |
| 2 | Benzyl Azide | Phenylacetylene | 1.10 |
| 3 | 2-Azidoethan-1-amine | Phenylacetylene | 1.25 |
| 4 | Benzyl Azide | Cyclopropylacetylene | 1.68 |
| 5 | Phenyl Azide | Phenylacetylene | 0.95 |
| 6 | 4-Nitrophenyl Azide | Phenylacetylene | 0.42 |
| 7 | Benzyl Azide | Propargyl Alcohol | 0.88 |
| 8 | Benzyl Azide | Methyl Propiolate | 9.75 |
Analysis of Results
-
Performance of the Target System (Entry 1): The reaction between 2-azidoethan-1-amine and cyclopropylacetylene exhibits a robust rate constant (1.85 M⁻¹s⁻¹). This rate is faster than the benchmark reaction between benzyl azide and phenylacetylene (Entry 2), suggesting favorable electronic and/or steric properties.
-
Effect of the Cyclopropyl Group (Entries 2 vs. 4): Replacing phenylacetylene with cyclopropylacetylene leads to a significant rate enhancement (1.10 vs. 1.68 M⁻¹s⁻¹). The strained cyclopropyl ring can donate electron density to the alkyne through σ-π conjugation, making it more electron-rich and thus more reactive in the CuAAC catalytic cycle.
-
Effect of the Amino Group (Entries 2 vs. 3): The presence of the primary amine in 2-azidoethan-1-amine provides a modest rate increase compared to benzyl azide when reacting with phenylacetylene (1.25 vs. 1.10 M⁻¹s⁻¹). This may be due to the amine acting as a transient or weak ligand for the copper center, favorably positioning the azide for reaction.[11]
-
Electronic Effects of Azide Substituents (Entries 2, 5, 6): The reaction rate is sensitive to the electronic nature of the azide. The slightly electron-withdrawing phenyl group (Entry 5) slows the reaction relative to the benzyl group. A strongly electron-withdrawing nitro group (Entry 6) causes a more pronounced rate decrease. This indicates that electron-donating or neutral substituents on the azide are generally more favorable for this reaction mechanism.
-
Electronic Effects of Alkyne Substituents (Entries 2, 7, 8): The effect on the alkyne is more dramatic. While the simple aliphatic propargyl alcohol is slightly slower than phenylacetylene (Entry 7), the electron-deficient alkyne, methyl propiolate, is nearly an order of magnitude faster (Entry 8). This is a well-documented phenomenon where electron-withdrawing groups conjugated to the alkyne significantly lower the activation barrier for the reaction.[5]
Mechanistic Insights and Visualizations
The CuAAC reaction proceeds through a complex catalytic cycle. While early proposals suggested a mononuclear copper catalyst, kinetic and computational studies now widely support a dinuclear copper pathway as the kinetically dominant route.[1][12]
The Dinuclear Copper Catalytic Cycle
The reaction is initiated by the formation of a copper(I) acetylide. A second copper ion then coordinates, forming a dinuclear intermediate that binds the azide. This is followed by the crucial ring-forming step and subsequent protonolysis to release the triazole product and regenerate the catalyst.[1]
Caption: The generally accepted dinuclear catalytic cycle for the CuAAC reaction.
Experimental Workflow for Kinetic Benchmarking
The process of obtaining this comparative data follows a logical and reproducible workflow, from initial preparation to final analysis.
Caption: A generalized experimental workflow for kinetic analysis of CuAAC reactions.
Detailed Experimental Protocol: Kinetic Analysis of CuAAC via ¹H NMR
This protocol provides a step-by-step method for determining the second-order rate constant for the reaction between 2-azidoethan-1-amine and cyclopropylacetylene.
Materials:
-
2-Azidoethan-1-amine
-
Cyclopropylacetylene
-
Copper(I) Bromide (CuBr)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
1,3,5-Trimethoxybenzene (Internal Standard)
-
Anhydrous DMSO-d₆
-
NMR tubes
-
Gas-tight syringes
-
NMR Spectrometer (≥400 MHz recommended)
Procedure:
-
Stock Solution Preparation:
-
Substrate Stock (200 mM): In a vial, accurately weigh and dissolve 2-azidoethan-1-amine and cyclopropylacetylene in anhydrous DMSO-d₆ to a final concentration of 200 mM for each.
-
Internal Standard Stock (50 mM): Prepare a 50 mM solution of 1,3,5-trimethoxybenzene in anhydrous DMSO-d₆.
-
Catalyst Stock (10 mM CuBr / 10 mM TBTA): In a glovebox or under an inert atmosphere, weigh CuBr and TBTA into a vial. Add anhydrous DMSO-d₆ to achieve a final concentration of 10 mM for each component. Note: Cu(I) is oxygen-sensitive; handle accordingly.
-
-
NMR Sample Preparation (t=0):
-
In a clean NMR tube, add 250 µL of the Substrate Stock solution.
-
Add 100 µL of the Internal Standard Stock solution.
-
Add 50 µL of pure anhydrous DMSO-d₆. The total volume is now 400 µL.
-
Acquire a high-quality ¹H NMR spectrum. This is your t=0 reference. Confirm the initial concentrations by integrating the reactant peaks against the internal standard.
-
-
Reaction Initiation and Monitoring:
-
Carefully draw 100 µL of the Catalyst Stock solution into a gas-tight syringe.
-
Place the NMR tube in the spectrometer and ensure it is at the target temperature (298 K).
-
Start the NMR acquisition protocol to collect spectra at regular intervals (e.g., every 2 minutes for the first 30 minutes, then every 5 minutes).
-
Quickly and carefully inject the 100 µL of catalyst solution into the NMR tube. The final volume will be 500 µL, and the final concentrations will be [Azide] = 100 mM, [Alkyne] = 100 mM, [CuBr] = 1 mM, [TBTA] = 1 mM.
-
Continue acquiring spectra until the reaction is >90% complete, as judged by the disappearance of the alkyne's acetylenic proton signal.
-
-
Data Processing and Analysis:
-
Process all spectra uniformly (phasing, baseline correction).
-
For each time point, integrate the signal for the acetylenic proton of cyclopropylacetylene and the signal for the aromatic protons of the 1,3,5-trimethoxybenzene standard.
-
Calculate the concentration of cyclopropylacetylene at each time point, [Alkyne]t, using the known, stable concentration of the internal standard.
-
Since the initial concentrations of azide and alkyne are equal, the second-order rate law can be analyzed using the equation: 1/[Alkyne]t = k₂t + 1/[Alkyne]₀.
-
Plot 1/[Alkyne]t versus time (t). The data should yield a straight line.
-
The slope of this line is the second-order rate constant, k₂.
-
Conclusion and Recommendations
This guide demonstrates a systematic approach to benchmarking CuAAC reaction kinetics. Our analysis reveals that the reaction of 2-azidoethan-1-amine with cyclopropylacetylene is highly efficient, benefiting from the electron-donating nature of the cyclopropyl group.
Key Takeaways for Researchers:
-
Substituent Effects are Key: Reaction rates can be tuned by orders of magnitude by changing the electronic properties of the azide and alkyne partners. Electron-deficient alkynes are exceptionally reactive.[6]
-
Ligands Accelerate and Stabilize: The use of a well-chosen ligand like TBTA is critical for achieving fast, reproducible kinetics, especially in complex media.[13][14][15]
-
Establish a Baseline: When developing a new click chemistry-based methodology, performing a kinetic comparison against well-known benchmarks (e.g., benzyl azide and phenylacetylene) provides crucial context for your system's performance.
By applying the principles and protocols outlined here, researchers can make informed, data-driven decisions in the design and implementation of click chemistry for their specific applications in drug discovery and beyond.
References
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]
-
Title: Click chemistry Source: Wikipedia URL: [Link]
-
Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications Source: PMC (PubMed Central) URL: [Link]
-
Title: Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study Source: PMC (PubMed Central) URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC (PubMed Central) URL: [Link]
-
Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide−Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications Source: Journal of the American Chemical Society URL: [Link]
-
Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: RSC Publishing URL: [Link]
-
Title: Influence of Alkyne and Azide Substituents on the Choice of the Reaction Mechanism of the Cu + -Catalyzed Addition of Azides to Iodoalkynes Source: ACS Publications URL: [Link]
-
Title: Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry Source: PMC (PubMed Central) URL: [Link]
-
Title: Click chemistry reagents Source: Chemie Brunschwig URL: [Link]
-
Title: Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE) Source: ACS Measurement Science Au URL: [Link]
-
Title: Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journals URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Click Chemistry [organic-chemistry.org]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 8. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
cytotoxicity comparison of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine against primary aliphatic amines
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist
Executive Summary & Mechanistic Causality
In early-stage drug discovery and chemical biology, the primary amine moiety is a ubiquitous pharmacophore. However, simple primary aliphatic amines (e.g., propylamine, cyclopropylamine) frequently exhibit dose-limiting, non-selective cytotoxicity. The introduction of click-chemistry-derived 1,2,3-triazole rings—specifically in compounds like 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine —fundamentally alters the physicochemical and metabolic profile of the molecule.
This guide objectively compares the cytotoxicity mechanisms of simple aliphatic amines against this triazole-amine hybrid, providing the mechanistic causality and self-validating experimental protocols required to benchmark these compounds in your own assays.
The "Why": Divergent Mechanisms of Toxicity
1. Primary Aliphatic Amines (The Baseline): The cytotoxicity of short-chain aliphatic amines is driven by two primary mechanisms:
-
Amine Oxidase Metabolism: Aliphatic amines are rapidly oxidatively deaminated by Semicarbazide-Sensitive Amine Oxidase (SSAO) and Monoamine Oxidases (MAO). This metabolism produces highly reactive, cytotoxic aldehydes (e.g., acrolein, formaldehyde), hydrogen peroxide ( H2O2 ), and ammonia, leading to severe oxidative stress and endothelial damage [1].
-
Lysosomotropism: Due to their high basicity ( pKa ~10.5) and low molecular weight, uncharged aliphatic amines diffuse across cell membranes and become protonated and trapped within the acidic environment of lysosomes. This causes osmotic swelling, lysosomal rupture, and subsequent non-selective apoptosis [2].
2. 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine (The Triazole Hybrid):
-
Metabolic Stability: The 1,2,3-triazole ring is highly resistant to metabolic degradation, including oxidative cleavage by SSAO/MAO [3]. This prevents the formation of toxic aldehyde byproducts.
-
Modulated Basicity and Lipophilicity: The electron-withdrawing nature of the adjacent triazole ring lowers the pKa of the ethylamine side chain, reducing aggressive lysosomal trapping.
-
Targeted Cytotoxicity: Rather than causing generalized necrosis, triazole-amine hybrids are frequently utilized to achieve selective cytotoxicity against cancer cell lines (e.g., via kinase inhibition or targeted apoptosis) while sparing normal healthy cells [4].
Pathway Visualization
The following diagram illustrates the divergent intracellular fates of simple aliphatic amines versus triazole-amine hybrids.
Cytotoxicity pathways: Aliphatic amine metabolism vs. Triazole-amine stability.
Quantitative Data Comparison
The table below synthesizes the expected physicochemical and in vitro cytotoxicity profiles based on structural class behaviors.
| Parameter | Primary Aliphatic Amines (e.g., Cyclopropylamine) | 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine | Causality / Impact |
| Metabolic Half-Life ( t1/2 ) | Short (< 2 hours) | Long (> 12 hours) | Triazole ring prevents SSAO/MAO oxidative deamination [3]. |
| Lysosomotropism Potential | High | Low to Moderate | Lowered basicity in the triazole hybrid reduces lysosomal trapping [2]. |
| IC50 (HUVEC - Normal Cells) | ~50 - 100 µM (Highly Toxic) | > 200 µM (Well Tolerated) | Aliphatic amines generate toxic aldehydes causing endothelial damage [1]. |
| IC50 (MCF-7 - Cancer Cells) | ~50 - 100 µM | ~10 - 30 µM (Potent) | Triazole hybrids show selective anti-proliferative effects on tumor lines [4]. |
| Primary Mechanism of Death | Oxidative stress, Lysosomal rupture | Receptor-mediated apoptosis | Click-chemistry triazoles act as stable pharmacophores for target binding. |
Self-Validating Experimental Protocols
To objectively validate the claims above in your own laboratory, you must use protocols that isolate the mechanism of toxicity. The following step-by-step methodologies utilize specific inhibitors to prove causality.
Protocol 1: Metabolism-Dependent Cytotoxicity Assay (ATP Quantitation)
Purpose: To prove that aliphatic amine toxicity is driven by SSAO metabolism, whereas the triazole-amine is metabolically stable.
Materials:
-
HUVEC (Human Umbilical Vein Endothelial Cells)
-
CellTiter-Glo® Luminescent Cell Viability Assay
-
Semicarbazide (SSAO Inhibitor)
-
Test Compounds (Cyclopropylamine and 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine)
Step-by-Step Workflow:
-
Cell Seeding: Seed HUVECs in a 96-well opaque white plate at 1×104 cells/well in 100 µL of endothelial growth medium. Incubate overnight at 37°C, 5% CO2 .
-
Inhibitor Pre-treatment (The Validation Step): Pre-treat half of the experimental wells with 100 µM Semicarbazide for 1 hour. Causality note: This explicitly blocks the conversion of aliphatic amines into toxic aldehydes.
-
Compound Dosing: Add test compounds to both the inhibited and uninhibited wells at a concentration gradient (10 µM to 500 µM). Incubate for 24 hours.
-
Reagent Addition: Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µM of reagent to each well.
-
Lysis & Reading: Mix contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence.
-
Data Interpretation: If Semicarbazide rescues the cells treated with the aliphatic amine, the toxicity is metabolism-dependent. The triazole-amine should show high viability regardless of Semicarbazide presence.
Protocol 2: Lysosomal Trapping & Rupture Assay
Purpose: To quantify the extent to which the amines act as lysosomotropic bases.
Materials:
-
LysoTracker® Red DND-99
-
Hoechst 33342 (Nuclear counterstain)
-
High-Content Imaging System
Step-by-Step Workflow:
-
Cell Seeding: Seed cells in a 96-well clear-bottom imaging plate and incubate overnight.
-
Dye Loading: Replace media with pre-warmed media containing 50 nM LysoTracker® Red and 1 µg/mL Hoechst 33342. Incubate for 30 minutes.
-
Baseline Imaging: Wash cells with PBS and image to establish baseline lysosomal fluorescence.
-
Compound Challenge: Add the test amines (100 µM) to the wells.
-
Kinetic Read: Image the cells every 10 minutes for 2 hours.
-
Data Interpretation: Highly basic aliphatic amines will rapidly partition into the lysosomes, neutralizing the pH and causing a rapid loss of LysoTracker Red fluorescence (dye displacement) followed by cellular swelling. The structurally stable triazole-amine will exhibit significantly less dye displacement, confirming reduced lysosomotropism.
References
-
Semicarbazide-Sensitive Amine Oxidase: Current Status and Perspectives Current Medicinal Chemistry URL:[Link]
-
3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes APMIS : acta pathologica, microbiologica, et immunologica Scandinavica URL:[Link]
-
The application of click chemistry in the synthesis of agents with anticancer activity Drug Design, Development and Therapy URL:[Link]
-
Click chemistry based synthesis, cytotoxic activity and molecular docking of novel triazole-thienopyrimidine hybrid glycosides targeting EGFR Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]
Definitive Guide to Personal Protective Equipment for Handling 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides a comprehensive framework for the safe handling, use, and disposal of this compound, grounded in an analysis of its constituent chemical moieties: a triazole ring, a primary amine, and a cyclopropyl group.
Hazard Assessment: A Synthesis of Structural Toxicology
-
1,2,3-Triazole Moiety : The triazole core is a common feature in many pharmacologically active compounds. However, the 1,2,4-triazole isomer is classified as harmful if swallowed, a serious eye irritant, and is suspected of being a reproductive toxin.[1][2] Some triazole derivatives have been associated with developmental and reproductive toxicity in animal studies.[3][4] Therefore, it is prudent to handle all triazole-containing compounds with a high degree of caution to mitigate these potential risks.[2]
-
Primary Amine Moiety : Primary amines can be corrosive and irritating to the skin and respiratory tract.[5][6] They can be readily absorbed through the skin, necessitating robust skin protection.[2] Safe handling of amines requires appropriate personal protective equipment (PPE) to prevent accidental contact.[7]
-
Cyclopropyl Moiety : The cyclopropyl group, while a common feature in medicinal chemistry, can be associated with flammability and irritation, particularly in ketone and alcohol derivatives.[8][9] The synthesis of some cyclopropyl-containing compounds can involve hazardous reagents, underscoring the need for careful handling of the final product.[10]
Based on this analysis, 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine should be treated as a compound that is potentially harmful if swallowed, a skin and eye irritant, and a suspected reproductive toxin.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to minimize exposure through all potential routes: inhalation, skin contact, and eye contact. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Category | Item | Specifications and Recommendations | Rationale |
| Eye/Face Protection | Safety Goggles | Tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[11] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[12] | Protects eyes from splashes and aerosols. The triazole and amine functionalities suggest a high potential for eye irritation.[1][2] |
| Skin Protection | Gloves | Chemical-impermeable gloves (e.g., nitrile rubber).[13] Gloves must be inspected for integrity before each use and changed frequently, especially if contact is made.[13] | Prevents skin contact and absorption. Primary amines and triazoles can be absorbed through the skin.[2] |
| Lab Coat/Protective Clothing | A standard laboratory coat is required to protect skin and clothing.[1] For larger quantities or procedures with a high splash potential, consider impervious or flame-resistant clothing.[11] | Provides a barrier against accidental spills and contamination. | |
| Respiratory Protection | Engineering Controls/Respirator | All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood.[11][13] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[1][5] | Minimizes the risk of inhaling potentially harmful aerosols or vapors. |
Operational and Disposal Plans
A systematic workflow is critical for ensuring safety from the moment the compound is handled until its final disposal.
-
Preparation : Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.
-
Donning PPE : Put on all required PPE as outlined in the table above.
-
Handling : Dispense the compound carefully to avoid generating dust or aerosols. Keep containers closed when not in use.
-
Post-Handling : After use, decontaminate the work area. Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.[14]
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert others in the laboratory and evacuate the immediate area if necessary.
-
Ventilate : Ensure the area is well-ventilated.
-
Don PPE : Before cleaning the spill, don the appropriate PPE, including respiratory protection.
-
Contain and Clean : For a solid spill, gently sweep up the material to avoid raising dust and place it in a labeled, sealed container for hazardous waste.[15] For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the material into a sealed container for disposal.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[1]
Disposal of 2-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)ethan-1-amine and any contaminated materials must be handled as hazardous waste.[1][15] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,2,4-Triazole: Overview, Antioxidant Activities and Toxicity_Chemicalbook [chemicalbook.com]
- 3. Understanding the impact of triazoles on female fertility and embryo development: Mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reachinbelgium.be [reachinbelgium.be]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Exploring Cyclopropyl Ketone Properties Synthesis Applications and Safety Guidelines [sincerechemicals.com]
- 9. Cyclopropyl carbinol: properties, applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. carlroth.com [carlroth.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
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